Methyl 4-(2-nitrophenyl)-3-oxobutanoate
Overview
Description
Methyl 4-(2-nitrophenyl)-3-oxobutanoate: is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Methyl 4-phenyl-3-oxobutanoate: The synthesis of Methyl 4-(2-nitrophenyl)-3-oxobutanoate can be achieved through the nitration of Methyl 4-phenyl-3-oxobutanoate
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2-nitrobenzene with Methyl acetoacetate in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Methyl 4-(2-nitrophenyl)-3-oxobutanoate can undergo reduction reactions to convert the nitro group to an amino group (-NH2). Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions. For example, it can be replaced by a halogen atom using reagents like halogen acids.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid and methanol. This reaction typically requires acidic or basic conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Nucleophilic Substitution Reagents: Halogen acids (e.g., HCl, HBr).
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed:
Reduction: Methyl 4-(2-aminophenyl)-3-oxobutanoate.
Substitution: Methyl 4-(2-halophenyl)-3-oxobutanoate.
Hydrolysis: 4-(2-nitrophenyl)-3-oxobutanoic acid and methanol.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 4-(2-nitrophenyl)-3-oxobutanoate serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Building Block for Heterocyclic Compounds: It is used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Biological Studies: It is used in biological studies to understand the effects of nitroaromatic compounds on cellular processes.
Industry:
Material Science: this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(2-nitrophenyl)-3-oxobutanoate involves its interaction with biological molecules through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Methyl 4-(4-nitrophenyl)-3-oxobutanoate: Similar structure but with the nitro group at the para position.
Methyl 4-(2-aminophenyl)-3-oxobutanoate: Reduction product with an amino group instead of a nitro group.
Methyl 4-(2-chlorophenyl)-3-oxobutanoate: Substitution product with a chlorine atom instead of a nitro group.
Uniqueness: Methyl 4-(2-nitrophenyl)-3-oxobutanoate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and its behavior in chemical reactions, making it distinct from its analogs.
Properties
IUPAC Name |
methyl 4-(2-nitrophenyl)-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-17-11(14)7-9(13)6-8-4-2-3-5-10(8)12(15)16/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOOUTARLRWKAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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